Bis(3-chloropropyl)(phenyl)arsane

Description

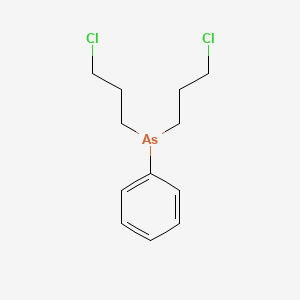

Bis(3-chloropropyl)(phenyl)arsane is an organoarsenic compound characterized by a central arsenic atom bonded to two 3-chloropropyl groups and one phenyl group. The 3-chloropropyl substituents likely contribute to steric bulk and reactivity, while the phenyl group may enhance aromatic interactions or stability .

Properties

CAS No. |

75396-00-8 |

|---|---|

Molecular Formula |

C12H17AsCl2 |

Molecular Weight |

307.09 g/mol |

IUPAC Name |

bis(3-chloropropyl)-phenylarsane |

InChI |

InChI=1S/C12H17AsCl2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |

InChI Key |

IDGVQEYKUFXDHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](CCCCl)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-chloropropyl)(phenyl)arsane typically involves the reaction of phenylarsine with 3-chloropropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The general reaction scheme is as follows:

PhAsH2+2ClCH2CH2CH2Cl→PhAs(CH2CH2CH2Cl)2+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature and pressure to achieve the desired reaction outcome.

Chemical Reactions Analysis

Types of Reactions: Bis(3-chloropropyl)(phenyl)arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: Reduction reactions can convert it back to its parent arsane compound.

Substitution: The chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide or sodium thiolate are often employed.

Major Products Formed:

Oxidation: Arsenic oxides and chlorinated by-products.

Reduction: Phenylarsine and related derivatives.

Substitution: Various substituted arsane compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(3-chloropropyl)(phenyl)arsane is used as a precursor in the synthesis of other organoarsenic compounds. It serves as an intermediate in the preparation of complex molecules for research purposes.

Biology and Medicine: In biological research, this compound is studied for its potential use in developing arsenic-based drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. It is also investigated for its potential use in semiconductor manufacturing due to its arsenic content.

Mechanism of Action

The mechanism of action of Bis(3-chloropropyl)(phenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce cytotoxic effects. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points and Stability: While direct data for Bis(3-chloropropyl)(phenyl)arsane are absent, related compounds like 2,3-Bis(2,6-di-iso-propylphenylimino)butane () exhibit melting points of 104–106°C. The bulky 3-chloropropyl groups in the arsane may lower its melting point compared to less substituted analogs due to reduced crystallinity .

Hydrogen Bonding and Intermolecular Interactions:

In 3-chloropropyl-substituted carboranes (), weak C-H···Cl hydrogen bonds (C···Cl distance: 3.209 Å) are observed. Similar interactions may stabilize this compound in the solid state, influencing solubility and crystallinity .

Regulatory and Commercial Considerations

- Trade Classifications: Under Singapore Trade Classification (), organoarsenic compounds like this compound fall under HS code 2931.90.49 (Other organo-arsenic compounds). This classification imposes specific handling and labeling requirements distinct from non-arsenic chloropropyl compounds (e.g., silanes or carboranes) .

Data Tables

Table 1: Structural Comparisons of Chloropropyl-Substituted Compounds

Table 2: Hypothetical Physicochemical Properties

| Property | This compound | Triphenylarsine | 3-Chloropropyl(triethoxy)silane |

|---|---|---|---|

| Melting Point | ~80–100°C (estimated) | 60–62°C | Liquid at room temp |

| Solubility in Water | Low (lipophilic) | Insoluble | Low (hydrolyzes slowly) |

| Key Reactivity | Nucleophilic substitution at As | Ligand exchange | Hydrolysis to silanol |

Research Implications and Gaps

The evidence highlights the need for further studies on this compound, particularly its synthesis (e.g., via arsenic alkylation analogous to ), catalytic applications, and toxicity profiles. Comparative studies with carboranes () could elucidate steric and electronic effects of chloropropyl groups on arsenic-centered reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.